N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxyacetamide
Description
N-{[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxyacetamide is a synthetic small molecule characterized by a tetrazole core substituted with a 4-chlorophenyl group and a phenoxyacetamide side chain. This compound’s structural features suggest applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors.
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c17-12-6-8-13(9-7-12)22-15(19-20-21-22)10-18-16(23)11-24-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCUEDGUYFJVIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxyacetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions.
Attachment of the Phenoxyacetamide Moiety: The resulting tetrazole intermediate is then reacted with phenoxyacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxyacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and phenoxyacetamide moiety are believed to play crucial roles in its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following compounds share structural motifs with the target molecule, including tetrazole/triazole cores, halogenated aryl groups, and acetamide linkages:
Key Observations :
- Tetrazole vs. Triazole : The target compound’s tetrazole ring (5-membered, 4N atoms) offers greater metabolic stability compared to triazoles (3N atoms) but may reduce solubility .
- Substituent Effects : The 4-chlorophenyl group is a common feature in anticancer agents (e.g., compound 11i and d24), enhancing hydrophobic interactions with targets .
Physicochemical Properties
Comparative data for melting points, solubility, and spectroscopic features:
Key Observations :
- High melting points (>300°C) in triazole derivatives (e.g., 11i) suggest strong crystalline packing, likely due to hydrogen bonding from amide and hydrazine groups .
- The target compound’s phenoxy group may enhance lipophilicity compared to sulfanyl or carboxylic acid derivatives (e.g., compound in ).
Anticancer Activity:
- Compound 11i: Demonstrated VEGFR-2 inhibition (IC₅₀ = 0.89 µM) with high selectivity over normal cells .
- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid : Inhibited NCI-H522 lung cancer cells (GP = 68.09%) via c-Met kinase inhibition .
Structural-Activity Relationships (SAR):
Biological Activity
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxyacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets.
Synthesis of this compound
The synthesis of this compound typically involves several steps:
- Formation of 4-chlorophenylacetic acid : This can be achieved through the chlorination of phenylacetic acid.
- Preparation of 1-(4-chlorophenyl)-1H-tetrazole : This involves reacting 4-chlorophenylhydrazine with sodium azide and triethyl orthoformate.
- Coupling Reaction : The final step involves coupling 4-chlorophenylacetic acid with the tetrazole derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
The mechanism of action for this compound is believed to involve its interaction with specific molecular targets. The tetrazole ring can mimic certain biological molecules, allowing the compound to interfere with various biochemical pathways. This interference may occur through the inhibition of enzymes or modulation of receptor activity .
Anticancer Properties
Research indicates that compounds containing the tetrazole moiety exhibit significant anticancer properties. For instance, related compounds have shown activity against glioblastoma cell lines by inhibiting key kinases involved in oncogenic signaling pathways. One study highlighted a related compound's ability to inhibit AKT2/PKBβ kinase activity, a crucial target in glioma treatment .
| Compound | Activity | Target |
|---|---|---|
| 4j | Inhibits glioma growth | AKT2/PKBβ |
| This compound | Potential anticancer activity | Various kinases |
Selectivity and Toxicity
The selectivity of these compounds for cancer cells over non-cancerous cells is a critical aspect of their potential therapeutic use. For example, related tetrazole derivatives demonstrated significantly lower cytotoxicity against non-cancerous cells compared to their effects on glioma cells .
Case Studies and Research Findings
A case study involving a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles revealed that these compounds exhibited potent anticancer activity specifically against glioblastoma cells while maintaining low toxicity towards normal cells. This selectivity is attributed to the structural characteristics that allow for targeted action on cancer-specific pathways .
Q & A
Q. Basic
Q. Advanced
- X-ray crystallography : Resolve crystal packing interactions (e.g., C–H⋯O hydrogen bonds, π-π stacking between chlorophenyl and phenoxy groups) to correlate solid-state structure with solubility .
- DFT calculations : Model electrostatic potential surfaces to predict reactive sites for derivatization .
How should researchers design analogs to probe structure-activity relationships (SAR)?
Q. Advanced
- Core modifications : Replace the tetrazole ring with 1,2,4-triazole (synthesized via cyclocondensation of thiosemicarbazides) to assess heterocycle flexibility.
- Substituent variation : Introduce electron-withdrawing groups (e.g., nitro) at the phenoxy ring’s para-position to evaluate electronic effects on target binding .
- Bioisosteric replacement : Substitute chlorophenyl with trifluoromethylphenyl to study hydrophobic interactions .
What in vitro assays are recommended for preliminary biological screening?
Q. Basic
- Antimicrobial activity : Disk diffusion assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains at 50–200 µg/mL.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination after 48-hour exposure .
Q. Advanced
- Mechanistic studies : Flow cytometry to assess apoptosis (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 dye).
- Enzyme inhibition : Fluorescence-based assays targeting COX-2 or HDACs, using purified enzymes and substrate analogs .
How can researchers address solubility challenges during formulation studies?
Q. Advanced
- Co-solvent systems : Use PEG-400/water mixtures (1:4 v/v) to enhance aqueous solubility.
- Solid dispersion : Prepare amorphous forms via spray drying with PVP K30, characterized by DSC and PXRD to confirm phase transition .
What strategies mitigate toxicity risks in preclinical development?
Q. Advanced
- In silico toxicity prediction : Use ADMET software (e.g., SwissADME) to flag hepatotoxic or mutagenic liabilities.
- Metabolic profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS to identify reactive intermediates .
How do crystallographic data inform polymorph control during scale-up?
Advanced
Monitor polymorph transitions via variable-temperature PXRD. Slurrying in ethanol at 25°C preferentially stabilizes the thermodynamically favored Form I, while rapid cooling from DMSO yields metastable Form II with higher dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
